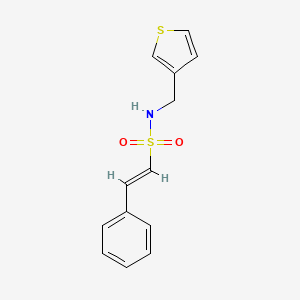
1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a synthetic organic compound characterized by its triazin-amine structure. It serves as an essential component in various chemical and pharmaceutical research applications due to its unique reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step organic reaction involving:
Synthesis of the triazine core: involves the reaction of appropriate nitriles with reactive amines under controlled acidic or basic conditions.
Coupling with morpholine: further reacting the core with morpholine in the presence of a catalyst to form the intermediate.
Final coupling and isolation: subsequent reaction with 3-aminophenyl ethanone, followed by purification steps to obtain the target compound as a hydrochloride salt.
Industrial Production Methods: Industrial-scale production of 1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride typically follows a similar synthetic pathway but with optimized reaction conditions, continuous-flow processing techniques, and automated purification systems for enhanced yield and purity.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, affecting the morpholine moiety.
Reduction: Reduction reactions involve agents like lithium aluminium hydride, primarily targeting the triazine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, enabling functional modifications at the triazine and phenyl sites.
Common Reagents and Conditions:
Oxidation: Utilizes reagents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Employs lithium aluminium hydride or sodium borohydride in an inert atmosphere.
Substitution: Various nucleophiles or electrophiles depending on the target site and desired functional group, typically conducted under mild to moderate temperatures.
Major Products Formed:
Oxidative products include oxo-derivatives of the morpholine moiety.
Reduction yields partially or fully reduced triazine rings.
Substitution leads to diverse functional derivatives, such as amino or alkyl-substituted products.
科学的研究の応用
Chemistry: It is utilized as a building block for synthesizing more complex organic molecules in chemical research. The triazine core and morpholino functionalities make it a versatile intermediate.
Biology: In biological studies, this compound serves as a tool for probing enzyme functions, given its potential interactions with biological macromolecules.
Medicine: Pharmaceutical research employs it in developing new drug candidates, particularly those targeting enzymes or receptors associated with various diseases.
Industry: Industrial applications include its use in the synthesis of specialty chemicals and as an intermediate in manufacturing materials with desired properties.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The triazine core and morpholino groups are critical for binding and modulating the activity of these targets, influencing biological pathways related to the compound's therapeutic or biological effects.
類似化合物との比較
Comparison with Other Similar Compounds: Compared to other triazine-based compounds, 1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride stands out due to the presence of the morpholine and m-tolylamino groups, which enhance its reactivity and biological activity.
Similar Compounds:
1-(4-Morpholino-6-phenyl-1,3,5-triazin-2-yl)amino)benzene
4-(4-Morpholino-1,3,5-triazin-2-ylamino)benzoic acid
This comprehensive overview encapsulates the key aspects of the compound, shedding light on its significance in various scientific and industrial contexts. Curious to dive deeper into any of these sections?
特性
IUPAC Name |
1-[3-[[4-(3-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15-5-3-7-18(13-15)23-20-25-21(24-19-8-4-6-17(14-19)16(2)29)27-22(26-20)28-9-11-30-12-10-28;/h3-8,13-14H,9-12H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZZXPCQYHFXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2547324.png)

![N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2547326.png)
![7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2547327.png)
![4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2547328.png)
![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2547329.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2547331.png)
![(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2547332.png)

![3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea](/img/structure/B2547339.png)

![3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine](/img/structure/B2547343.png)
